Dimethyl 5,5'-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethane-1,1-diyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxycarbonyl, and trifluoromethyl phenyl groups
Preparation Methods
The synthesis of METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates, such as 3-hydroxy-4-(methoxycarbonyl)-5-methylthiophene and 4-(trifluoromethyl)phenyl ethyl ketone.
Coupling Reactions: These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or toluene.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxycarbonyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
METHYL 4-HYDROXY-5-{1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXO-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: A simpler compound with a hydroxyl and methoxycarbonyl group, used as a preservative and in organic synthesis.
4-Hydroxy-3-methoxycinnamic acid: Another compound with hydroxyl and methoxy groups, used in the synthesis of various organic molecules.
2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester: A compound with similar functional groups, used in pharmaceutical applications.
Properties
Molecular Formula |
C23H19F3O7S2 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H19F3O7S2/c1-9-13(21(30)32-3)17(28)19(34-9)15(20-18(29)14(10(2)35-20)22(31)33-4)16(27)11-5-7-12(8-6-11)23(24,25)26/h5-8,15,28-29H,1-4H3 |
InChI Key |
PACORKIILVQPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)C(=O)OC |
Origin of Product |
United States |
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